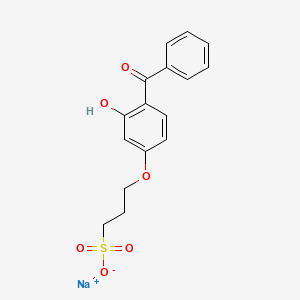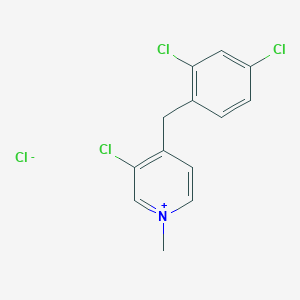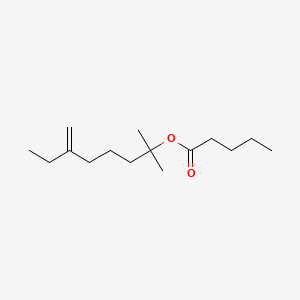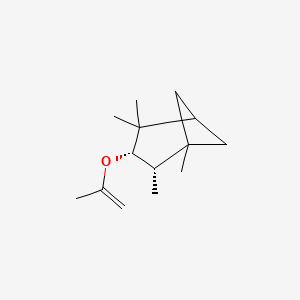
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane, featuring an acetate functional group. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate typically involves the esterification of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products
Oxidation: Formation of bicyclo(3.1.1)heptanoic acid, 2,6,6-trimethyl-.
Reduction: Formation of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol form, which then interacts with biological molecules. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: A structurally similar compound without the acetate group.
Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-: A diol derivative with two hydroxyl groups.
Bicyclo(3.1.1)heptan-3-ol, 2,6,6-trimethyl-: An alcohol derivative with a hydroxyl group at the third position.
Uniqueness
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where the acetate group plays a crucial role.
属性
CAS 编号 |
102322-85-0 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC 名称 |
(2S,3S)-1,2,4,4-tetramethyl-3-prop-1-en-2-yloxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C14H24O/c1-9(2)15-12-10(3)14(6)7-11(8-14)13(12,4)5/h10-12H,1,7-8H2,2-6H3/t10-,11?,12+,14?/m1/s1 |
InChI 键 |
HLLJVYBUFVRJHE-JJMZSNKZSA-N |
手性 SMILES |
C[C@@H]1[C@@H](C(C2CC1(C2)C)(C)C)OC(=C)C |
规范 SMILES |
CC1C(C(C2CC1(C2)C)(C)C)OC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
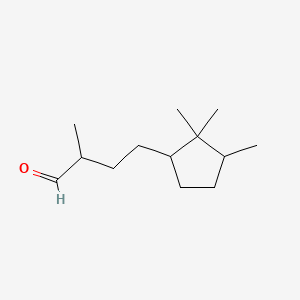
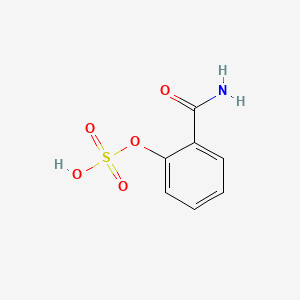

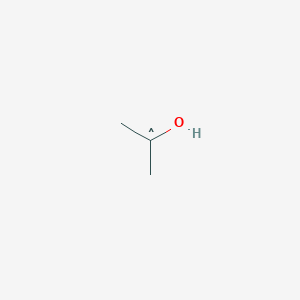
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
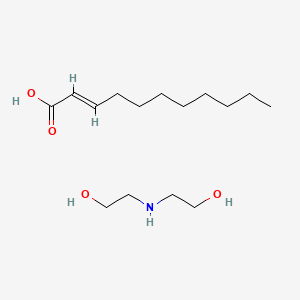
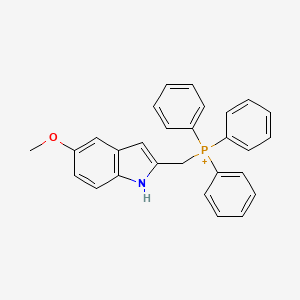
![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)
